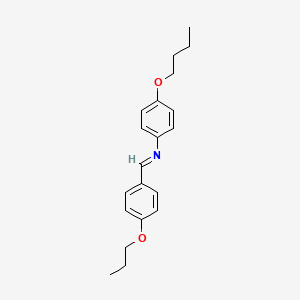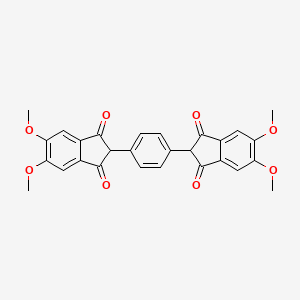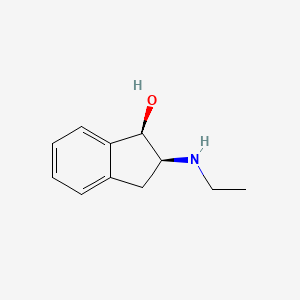
(1R,2S)-2-(Ethylamino)-2,3-dihydro-1H-inden-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-(Ethylamino)-2,3-dihydro-1H-inden-1-ol is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes an ethylamino group and a dihydroindenol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(Ethylamino)-2,3-dihydro-1H-inden-1-ol typically involves the reduction of the corresponding ketone followed by the introduction of the ethylamino group. One common method involves the reduction of 2-indanone using a reducing agent such as sodium borohydride, followed by the reaction with ethylamine under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(Ethylamino)-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce more saturated alcohols.
Scientific Research Applications
(1R,2S)-2-(Ethylamino)-2,3-dihydro-1H-inden-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific pathways.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(Ethylamino)-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group plays a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-(Methylamino)-2,3-dihydro-1H-inden-1-ol
- (1R,2S)-2-(Propylamino)-2,3-dihydro-1H-inden-1-ol
- (1R,2S)-2-(Isopropylamino)-2,3-dihydro-1H-inden-1-ol
Uniqueness
(1R,2S)-2-(Ethylamino)-2,3-dihydro-1H-inden-1-ol is unique due to its specific ethylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and interactions are advantageous.
Properties
CAS No. |
23671-92-3 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(1R,2S)-2-(ethylamino)-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C11H15NO/c1-2-12-10-7-8-5-3-4-6-9(8)11(10)13/h3-6,10-13H,2,7H2,1H3/t10-,11+/m0/s1 |
InChI Key |
LODVKHVQVBEYMO-WDEREUQCSA-N |
Isomeric SMILES |
CCN[C@H]1CC2=CC=CC=C2[C@H]1O |
Canonical SMILES |
CCNC1CC2=CC=CC=C2C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide](/img/structure/B14706465.png)
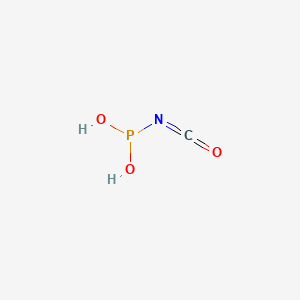
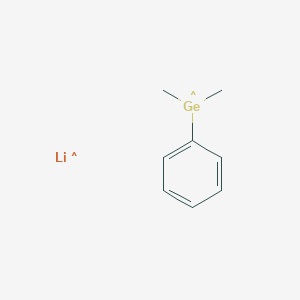
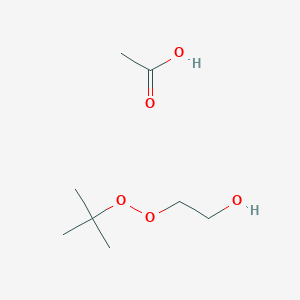

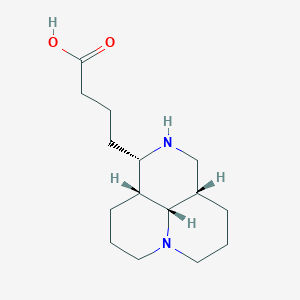
![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl-](/img/structure/B14706499.png)

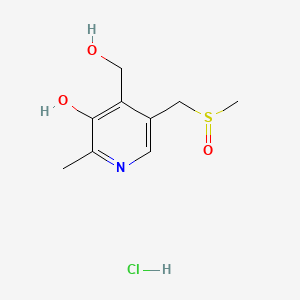
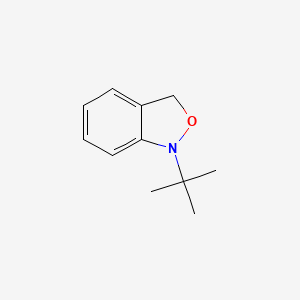
![3-[(Carboxymethyl)sulfanyl]-D-valine](/img/structure/B14706527.png)
